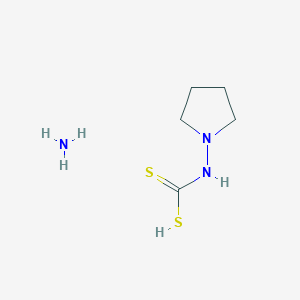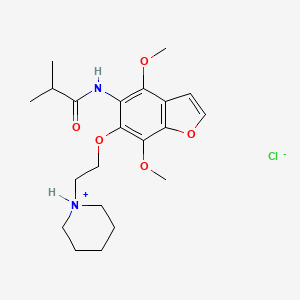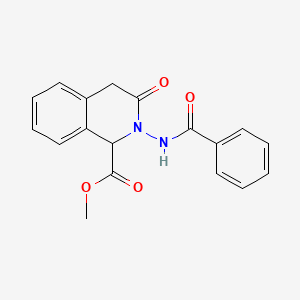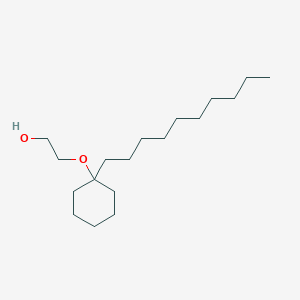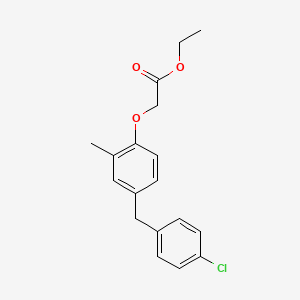
Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a complex structure with a chlorobenzyl group and a methylphenoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically purified using large-scale distillation equipment.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used but typically include new esters or amides.
Scientific Research Applications
Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorobenzyl and methylphenoxy groups may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(4-chlorobenzyl)-, ethyl ester
- Acetic acid, 2-(2-methylphenoxy)-, ethyl ester
- Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, methyl ester
Uniqueness
Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester is unique due to the presence of both the chlorobenzyl and methylphenoxy groups These groups confer specific chemical and biological properties that distinguish it from other esters
Properties
CAS No. |
71548-25-9 |
|---|---|
Molecular Formula |
C18H19ClO3 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H19ClO3/c1-3-21-18(20)12-22-17-9-6-15(10-13(17)2)11-14-4-7-16(19)8-5-14/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
FKVBTBWXORSLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)

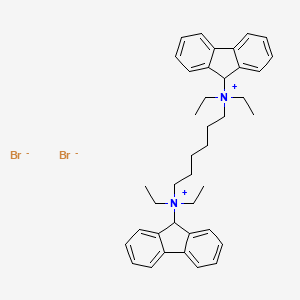
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
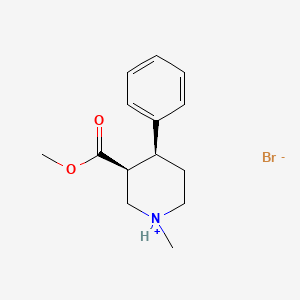
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
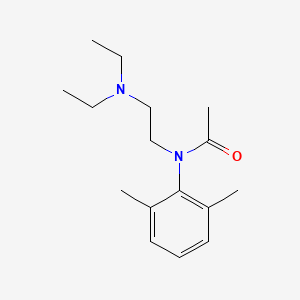
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
